molecular formula C18H13Cl2NO2 B1335432 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid CAS No. 862785-62-4

7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid

Cat. No. B1335432
CAS RN: 862785-62-4
M. Wt: 346.2 g/mol
InChI Key: VMKRTBNGLFHQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities, including antibacterial properties. The structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring, and various substitutions on this scaffold can significantly alter their chemical and biological properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the introduction of substituents at various positions on the quinoline ring system to enhance their biological activity. Paper discusses the synthesis of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which are closely related to the compound . These compounds were synthesized to study their antibacterial activity, indicating that the position and nature of the substituents can have a significant impact on the compound's effectiveness against bacteria. Paper describes the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which shares a similar quinoline core with the compound of interest. The synthesis involved the reaction of acyl- and aroylpyruvic acids with an amino-substituted cyclohexenone, and a mechanism was proposed based on quantum-chemical calculations.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The presence of substituents can influence the molecule's conformation, electronic distribution, and ability to interact with biological targets. The spectral data (IR, MS, NMR) mentioned in paper for related quinoline derivatives provide insights into the molecular structure and support the proposed structures of synthesized compounds. These analytical techniques are essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are often utilized in their synthesis or modification. Paper describes the reductive lactamisation of nitro-substituted dihydroquinolines to synthesize tetrahydro[1,4]thiazino[2,3-h]quinoline-8-carboxylic acids. This reaction showcases the chemical reactivity of the quinoline nucleus and its ability to form fused heterocycles, which can have significant implications for the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the quinoline core. These properties are important for the compound's application as a pharmaceutical agent, as they affect its bioavailability and pharmacokinetics. While the papers provided do not directly discuss the physical and chemical properties of this compound, similar compounds studied in papers and suggest that such properties would be critical for their antibacterial efficacy and overall utility in a medicinal context.

Scientific Research Applications

Antimicrobial Activity

The synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, including an intermediate compound 7-chloro-2-phenyl-quinoline-4-carboxylic acid, demonstrates notable antimicrobial activity. These compounds have been tested against a broad spectrum of microorganisms, showing particularly strong results against Streptococcus pyogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

Photophysical Properties

Research on pseudotetrahedral complexes of copper(I) bearing 8-hydroxyquinoline carboxylic acid analogue ligands, such as 5-chloro-8-hydroxy-2-methylquinoline-7-carboxylic acid, reveals extraordinary photophysical properties. These complexes show promising emission quantum yields and lifetimes, highlighting their potential in materials science (Małecki et al., 2015).

Antibacterial Properties

Various studies have focused on the antibacterial properties of quinoline derivatives. For example, novel 8-nitrofluoroquinolone derivatives, synthesized using 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a synthon, displayed significant antibacterial activity against both gram-positive and gram-negative strains (Al-Hiari et al., 2007).

Antitumor Activity

7-Chloro-4-hydroxyquinoline derivatives, obtained through decarboxylation of 7-chloro-4-hydroxyquinoline-3-carboxylic acid, have been studied for their antitumor effects. The relationship between their structure and antioxidant effects against free-radical-initiated peroxidation suggests potential in cancer research (Liu et al., 2002).

Mechanism of Action

The mechanism of action of quinoline derivatives is often related to their ability to interact with different biomolecular targets due to their semi-planar heterocyclic structure . For instance, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Future Directions

The future directions for research on quinoline derivatives like 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid could involve further investigations into their synthesis methods, biological properties, and potential clinical applications . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

properties

IUPAC Name

7-chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c1-9-14(20)8-7-13-15(18(22)23)10(2)16(21-17(9)13)11-3-5-12(19)6-4-11/h3-8H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKRTBNGLFHQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C(=C2C(=O)O)C)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161701
Record name 7-Chloro-2-(4-chlorophenyl)-3,8-dimethyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

862785-62-4
Record name 7-Chloro-2-(4-chlorophenyl)-3,8-dimethyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862785-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(4-chlorophenyl)-3,8-dimethyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.